N-(3,4-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
This compound features a complex heterocyclic core comprising a benzo[c]pyrimido[4,5-e][1,2]thiazin ring system modified with a 5,5-dioxido group. The 3-methylbenzyl substituent at position 6 and the N-(3,4-dimethylphenyl)thioacetamide moiety at position 2 contribute to its unique electronic and steric profile.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S2/c1-18-7-6-8-21(13-18)16-32-24-10-5-4-9-23(24)27-25(37(32,34)35)15-29-28(31-27)36-17-26(33)30-22-12-11-19(2)20(3)14-22/h4-15H,16-17H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSAEYPIRHGNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[c]pyrimido[4,5-e][1,2]thiazin core, followed by the introduction of the 3-methylbenzyl and 3,4-dimethylphenyl groups. The final step involves the formation of the thioacetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(3,4-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These could include binding to enzymes or receptors, modulating signal transduction pathways, or affecting cellular processes such as apoptosis or proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on substituent effects, synthesis yields, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Yield: Both 11a and 11b () exhibit identical yields (68%) despite differing substituents (trimethyl vs. The lower yield of compound 12 (57%) may reflect challenges in cyclization during pyrimido-quinazoline formation.
Melting Point Trends :
- The trimethyl-substituted 11a (243–246°C) has a higher melting point than 11b (213–215°C), likely due to enhanced crystallinity from symmetrical methyl groups.
- Compound 12’s high melting point (268–269°C) correlates with its rigid fused-ring system .
Functional Group Impact :
Pharmacokinetic and Bioactivity Insights
Table 2: Hypothetical Pharmacokinetic Comparison (Based on Structural Analogues)
*Similarity indexing via Tanimoto coefficients (e.g., ) evaluates structural overlap with known bioactive molecules.
Research Implications and Gaps
- Docking Efficiency: Chemical Space Docking () suggests substituent variations (e.g., methyl vs. cyano) significantly impact binding enrichment. The target compound’s 3-methylbenzyl group may optimize hydrophobic interactions in kinase pockets .
- Pharmacological Potential: Structural alignment with HDAC inhibitors (e.g., SAHA ) and kinase-targeting heterocycles () warrants further exploration.
Biological Activity
N-(3,4-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiazine core linked to a dimethylphenyl group and an acetamide moiety. Its structural complexity suggests diverse interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains. The following sections detail specific findings from various studies.
Anticancer Activity
-
Cell Line Studies :
- In vitro studies have demonstrated that the compound exhibits cytotoxicity against various cancer cell lines. For instance, it showed a GI50 value of 3.18 ± 0.11 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects compared to standard chemotherapeutics .
- Further testing on HeLa cells revealed a GI50 of 8.12 ± 0.43 µM, suggesting selective action towards certain cancer types .
- Mechanism of Action :
Antimicrobial Activity
Preliminary studies indicate potential antimicrobial properties against several bacterial strains. The compound's thiazine ring may play a crucial role in its ability to penetrate bacterial membranes and inhibit growth.
Structure-Activity Relationship (SAR)
The structure of this compound can be analyzed to understand how modifications impact its biological activity:
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Dimethylphenyl Group | Increased methylation | Enhanced lipophilicity and cellular uptake |
| Thiazine Core | Variations in substituents | Altered binding affinity for target proteins |
| Acetamide Moiety | Replacement with other amides | Potential change in solubility and bioavailability |
Case Studies
- Cytotoxicity Assay : A recent study evaluated the cytotoxic effects of the compound on multiple cancer cell lines using MTT assays. Results indicated a dose-dependent response with significant cell death at higher concentrations .
- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth compared to control groups, providing evidence for its potential therapeutic application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
